molecular formula C6H11NO2 B1279273 N-(2-Hydroxyethyl)methacrylamide CAS No. 5238-56-2

N-(2-Hydroxyethyl)methacrylamide

Cat. No.: B1279273
CAS No.: 5238-56-2
M. Wt: 129.16 g/mol
InChI Key: BSCJIBOZTKGXQP-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)methacrylamide is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(2-Hydroxyethyl)methacrylamide (HEMA) is primarily used in the synthesis of polymers for drug delivery systems . Its primary targets are therefore the cells or tissues where the drug is intended to be delivered. In one study, HEMA was used to prepare polymers for transport and delivery in pancreatic cell lines .

Mode of Action

HEMA interacts with its targets through the polymers it forms. These polymers can be attached to dyes, radiolabels, or drugs, such as the anticancer drug gemcitabine . The polymers are internalized by the target cells, delivering the attached substances directly to the cells .

Biochemical Pathways

The exact biochemical pathways affected by HEMA depend on the substances attached to the polymers it forms. For example, when gemcitabine is attached, the polymers can affect pathways related to cancer cell proliferation .

Pharmacokinetics

For example, the optimal nanoparticle size for the highest cellular uptake is around 50 nm or even lower .

Result of Action

The result of HEMA’s action depends on the substances attached to its polymers. In the case of gemcitabine-loaded polymers, they were found to be toxic to MIA PaCa-2 cells, a pancreatic cancer cell line, and effective in reducing the volume of MIA PaCa-2 spheroids .

Action Environment

The action, efficacy, and stability of HEMA can be influenced by various environmental factors. For instance, the synthesis of HEMA involves the reaction of methacrylic chloride with ethanolamine . The concentrations of these reactants, as well as the reaction conditions, can affect the properties of the resulting HEMA. Additionally, the physical properties of the polymers formed by HEMA, such as their size and molar mass, can be influenced by the concentrations of HEMA and other monomers used in the polymerization process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)methacrylamide undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

    Substitution Reactions: The hydroxyl group can participate in substitution reactions with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions[][1].

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution Reactions: Reagents like acyl chlorides or anhydrides can be used for esterification.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed[][1].

Major Products Formed:

    Polymerization: Poly(this compound) and copolymers with other monomers.

    Substitution Reactions: Ester derivatives and other substituted products.

    Oxidation and Reduction: Oxidized or reduced forms of the compound[][1].

Scientific Research Applications

N-(2-Hydroxyethyl)methacrylamide has numerous applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of hydrogels and other polymeric materials.

    Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.

    Medicine: Utilized in the formulation of contact lenses, wound dressings, and other medical devices.

    Industry:

Comparison with Similar Compounds

Uniqueness: N-(2-Hydroxyethyl)methacrylamide is unique due to its combination of hydroxyl and amide functionalities, which provide distinct chemical reactivity and compatibility with various applications. Its ability to form hydrogels and other polymeric materials with desirable properties makes it a valuable compound in both research and industry .

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(2)6(9)7-3-4-8/h8H,1,3-4H2,2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCJIBOZTKGXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26007-78-3
Record name 2-Propenamide, N-(2-hydroxyethyl)-2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26007-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10436593
Record name N-(2-Hydroxyethyl)methacrylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5238-56-2
Record name N-(2-Hydroxyethyl)methacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-HYDROXYETHYL)METHACRYLAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a 500 mL, four-neck round bottom flask equipped with a mechanical stirrer, a thermometer, a 200 mL dropping funnel, and a nitrogen inlet/outlet, 48.8 g of ethanolamine (0.8 moles), 80 mg of 4-methoxyphenol and 100 mL of acetonitrile were added. The mixture was cooled below 0° C. with an ice/water salt bath. To this solution, 41.8 g of freshly distilled methacryloyl chloride (0.4 mole) in 100 mL of acetonitrile was added through the dropping funnel. The addition rate was controlled so that the reaction temperature was kept below 0° C. At the end of addition, the pH of the reaction mixture was adjusted to 7 with either methacryloyl chloride or ethanolamine solution. While keeping the reaction solution cold (below 5° C.), the ethanolamine HCl salts were filtered out. To the filtrate, 200 mL of deionized water and 40 g of Dowex MR-3C resin, which was pre-washed with two bed volumes of 1/1 ratio acetonitrile/water mixture for three times, were added. The resin was removed by filtration after agitating for one hour. The filtrate was concentrated to about 160 g by vacuum distillation. The final solution has the following properties: HPLC and FT-IR analysis indicates there is no ester formation; HEMAA concentration: 23.5% (wt/wt); pH=6.9 at 250° C.; Conductivity=3.9 μS/cm at 25° C.; Viscosity=1.9 cPs at 25° C. The yield of HEMAA was about 73%.
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A round-bottom flask with a magnetic stirrer is charged with 61.1 g of ethanolamine, 5.4 g of sodium methoxide and 0.4 g of phenothiazine. The contents are stirred. A mixture of 100.1 g of methyl methacrylate and 0.6 g of Irganox 1010* are added with stirring from a dropping funnel over a period of 90 minutes. The temperature is maintained below 40° C. during the addition. The mixture is left to stand at room temperature for about 23 hours. One gram of Irganox 1010* is added and the mixture is stripped on a rotary evaporator at about 60° C. and 8 mm Hg pressure. Product (125 g) is recovered and analyzed by gas chromatography to be 90 percent HEMA. Proton nuclear magnetic resonance spectra show that about 17 mole percent of the product has addition across the double bond and 83 percent is HEMA.
Quantity
61.1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
100.1 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-methacrylamidoethyl alcohol was prepared in substantially the same manner as in Example 11 except that 6.9 g of methacrylic acid and 16.5 g of dicyclohexylcarbodiimide and 4.9 g of ethanolamine were used. Subsequently, a polymer powder was obtained in substantially the same manner as in Example 11 except that 52.0 g of 2-methacryloyloxyethyl alcohol was used. The obtained polymer powder is referred to as "1T-40". Separately, 2-methacrylamidoethyl alcohol was prepared in substantially the same manner as in Example 11 except that 27.6 g of methacrylic acid and 66.0 g of dicyclohexylcarbodiimide and 19.6 g of ethanolamine were used. Subsequently, a polymer powder was obtained in substantially the same manner as in Example 11 except that 20.8 g of 2-methacryloyloxyethyl alcohol was used. The polymer powder is referred to as "4T-40".
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is HEMAm a popular choice for creating thermosensitive polymers for drug delivery?

A1: HEMAm exhibits thermosensitive behavior in aqueous solutions, meaning its solubility changes with temperature. This property makes it ideal for creating polymers that form micelles - tiny spheres that can encapsulate drugs. These micelles self-assemble above a specific temperature, known as the critical micelle temperature (CMT), and can dissociate at physiological temperature (37°C), releasing the drug payload. [, , ]

Q2: Can the degradation time of HEMAm-based micelles be controlled?

A2: Yes, the degradation time of HEMAm-based micelles can be tailored by incorporating oligolactates. For instance, incorporating N-(2-hydroxyethyl)methacrylamide-oligolactates (HEMAm-Lac(n)) with varying lactate chain lengths allows fine-tuning of the degradation rate. [] Researchers have designed micelles with a degradation time of approximately one day, making them suitable for controlled drug release. []

Q3: How does the copolymerization of HEMAm with other monomers impact its properties?

A3: Copolymerization with other monomers like 2-hydroxyethyl methacrylate (HEMA) and 4-t-butyl-2-hydroxycyclohexyl methacrylate (TBCM) allows for the creation of hydrogels with a wide range of mechanical and physical properties. By adjusting the composition of these copolymers, researchers can fine-tune the water content, strength, oxygen permeability, and tear strength of the resulting hydrogels. [] This versatility makes HEMAm copolymers suitable for diverse applications, including contact lenses and drug delivery systems.

Q4: Can HEMAm be used to create hydrogels with specific biological properties?

A4: Yes, HEMAm can be utilized to synthesize glycopolymers with potential for ionotropic gelation. This process involves the RAFT copolymerization of alginate-derived macromonomers with HEMAm. Specifically, incorporating (1→4)-α-L-guluronan grafts into the HEMAm polymer enables the formation of soft hydrogels in the presence of Ca2+ ions. [] This type of hydrogel holds promise for applications requiring biocompatible and biodegradable materials, such as tissue engineering and regenerative medicine.

Q5: Are there any known limitations to using HEMAm in biomedical applications?

A5: While HEMAm offers numerous advantages, challenges remain in achieving optimal drug delivery using HEMAm-based micelles. One challenge is the potential for premature drug release before reaching the target site. Research indicates that even with core-crosslinked micelles designed for enhanced stability, rapid release or extraction of the encapsulated drug (e.g., paclitaxel) can occur. [] This highlights the need for further research to optimize drug loading and micelle design for improved drug retention and targeted delivery.

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